Bisnorlipoic acid

描述

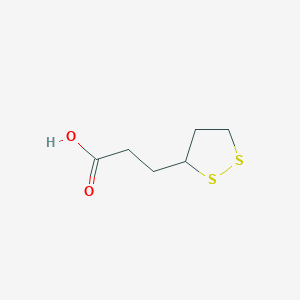

Structure

3D Structure

属性

IUPAC Name |

3-(dithiolan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQLDLUVIDCIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927144 | |

| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13125-44-5 | |

| Record name | Bisnorlipoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Transformations of Bisnorlipoic Acid

Formation via Beta-Oxidation of Lipoic Acid

The primary pathway for the metabolism of lipoic acid is the β-oxidation of its pentanoic acid side chain, a process analogous to the catabolism of medium-chain fatty acids. sci-hub.segoogle.com This mitochondrial process systematically shortens the carbon chain, resulting in the formation of bisnorlipoic acid. natural-necessity.com Studies in various species, including humans, rats, and the bacterium Pseudomonas putida, have confirmed that β-oxidation is the main metabolic route for lipoic acid. google.comnatural-necessity.com The administration of [1,6-14C]-lipoic acid to rats and the subsequent detection of expired 14CO2 provides strong evidence for the catabolism of the side chain. sci-hub.se

The degradation of lipoic acid is specific to its valeric acid (pentanoic acid) side chain. The process of β-oxidation involves a sequence of enzymatic reactions that removes two-carbon units from the carboxyl end of the fatty acid chain. In the case of lipoic acid, which is a derivative of octanoic acid, the initial cycles of β-oxidation shorten the five-carbon pentanoic acid side chain. researchgate.nettexasgateway.org This degradation leads to the formation of bisnorlipoic acid, which has a three-carbon (propanoic acid) side chain, and subsequently tetranorlipoic acid, which has a one-carbon (carboxylic acid) side chain. sci-hub.senatural-necessity.com The 1,2-dithiolane (B1197483) ring of lipoic acid remains intact during this process, which is significant as this ring is responsible for the molecule's antioxidant properties. physiology.org

The β-oxidation of lipoic acid proceeds through several identifiable intermediate metabolites. Following oral administration of R-lipoic acid in humans, plasma analysis has detected not only the parent compound and bisnorlipoic acid but also 3-ketolipoic acid. google.com The sequential appearance of these compounds confirms their place in the β-oxidation pathway, with 3-ketolipoic acid being an intermediate in the conversion of lipoic acid to bisnorlipoic acid. google.comphysiology.org Other identified intermediates include β-hydroxy-bisnorlipoic acid, which is a precursor to 3-ketolipoic acid in the β-oxidation sequence. natural-necessity.comphysiology.org The detection of these transient compounds provides a clear picture of the step-wise enzymatic degradation of the lipoic acid side chain. natural-necessity.comphysiology.org

Specificity of Pentanoic Acid Side Chain Degradation

Further Metabolic Transformations and Degradation Products

Once formed, bisnorlipoic acid can undergo further metabolic changes before excretion. These transformations primarily involve modifications to the sulfur atoms within the dithiolane ring.

The sulfur atoms in the dithiolane ring of bisnorlipoic acid are susceptible to oxidation. In some biological systems, oxidative products such as bisnorlipoic sulfinate have been detected. illinois.edu This suggests that oxidation of the sulfur moiety is a potential metabolic pathway. illinois.edu The formation of thiolsulfinates and thiolsulfonates has also been suggested following reactions with reactive oxygen species like singlet oxygen or hypochlorous acid. natural-necessity.comelectrochemsci.org While β-oxidation is the primary degradation route for the side chain, sulfur oxidation represents another metabolic possibility. sci-hub.se

A significant metabolic route for lipoic acid and its β-oxidation products involves the reduction of the 1,2-dithiolane ring followed by S-methylation. natural-necessity.comuj.edu.pl For methylation to occur, the disulfide bond of the dithiolane ring must first be reduced to form two thiol (sulfhydryl) groups, as only thiols, not disulfides, are substrates for the relevant enzymes. natural-necessity.com This reduced form of bisnorlipoic acid can then be methylated. geronova.com

Following S-methylation, further oxidation of the methyl sulfides to methyl sulfoxides can occur. sci-hub.senatural-necessity.com This pathway leads to the formation of metabolites such as 4,6-bismethylmercapto-hexanoic acid (the S-methylated derivative of bisnorlipoic acid) and its subsequent oxidation products. natural-necessity.com In humans, 4,6-bismethylmercapto-hexanoic acid has been identified as a major circulating metabolite of lipoic acid. uj.edu.pl These methylation and subsequent oxidation steps are thought to decrease the compound's activity and facilitate its renal elimination. sci-hub.segeronova.com

Oxidative Derivatives and Sulfinate Formation

Enzymatic Systems Governing Bisnorlipoic Acid Metabolism

The metabolic transformations of lipoic acid and bisnorlipoic acid are governed by specific enzymatic systems. The initial β-oxidation of the lipoic acid side chain is carried out by the same general mitochondrial enzymes responsible for fatty acid oxidation. electrochemsci.orgcreative-diagnostics.comnumberanalytics.com

The reduction of the dithiolane ring, a prerequisite for S-methylation, is catalyzed by enzymes such as mitochondrial dihydrolipoamide (B1198117) dehydrogenase, which shows a preference for the R-enantiomer of lipoic acid, and cytosolic glutathione (B108866) reductase. nih.gov

The subsequent methylation of the resulting thiol groups is carried out by thiol methyltransferases. natural-necessity.com The oxidation of the sulfur atoms is likely mediated by various cellular oxidoreductases. sci-hub.senatural-necessity.com In E. coli, the pyruvate (B1213749) dehydrogenase complex has been shown to incorporate bisnorlipoic acid into its E2 component, demonstrating that cellular machinery can recognize and process this metabolite. nih.gov

Role of Fatty Acid Degradation Enzymes

The breakdown of lipoic acid to bisnorlipoic acid is a clear indication of the involvement of fatty acid degradation enzymes. nih.gov Fatty acid degradation is a metabolic process that breaks down fatty acids into their metabolites, ultimately producing acetyl-CoA. wikipedia.org This process occurs through a series of four recurring steps known as β-oxidation: oxidation by FAD, hydration, oxidation by NAD+, and thiolysis. wikipedia.orgbu.edu

The initial step in the degradation of lipoic acid involves β-oxidation of its fatty acid side chain, leading to the formation of bisnorlipoic acid. nih.gov This process is analogous to the β-oxidation of other fatty acids where a long-chain acyl-CoA molecule is broken down into acetyl-CoA molecules. aocs.org The enzymes responsible for this transformation are likely acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases, which are central to the β-oxidation pathway. aocs.org While the specific enzymes acting on lipoic acid to produce bisnorlipoic acid have not been fully elucidated, the nature of the transformation strongly implicates the fatty acid oxidation machinery. wikidoc.org

Table 1: Key Enzyme Classes in Fatty Acid β-Oxidation

| Enzyme Class | Function in β-Oxidation |

|---|---|

| Acyl-CoA Dehydrogenase | Catalyzes the initial oxidation step, forming a double bond. |

| Enoyl-CoA Hydratase | Hydrates the double bond to form a hydroxyl group. |

| Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. |

| Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |

This table outlines the general functions of the enzyme classes involved in the β-oxidation pathway, which is responsible for the conversion of lipoic acid to bisnorlipoic acid.

Microbial Enzymatic Pathways and Utilization (e.g.,Pseudomonas putida,Escherichia coli)

Certain microorganisms have demonstrated the ability to utilize lipoic acid as a source of carbon, sulfur, and energy, with bisnorlipoic acid being a key intermediate in this process. wikidoc.org

Pseudomonas putida , a soil bacterium known for its versatile metabolism, can degrade lipoic acid. nih.govnih.gov Studies have shown that when P. putida is grown on lipoate as the sole organic substrate, bisnorlipoic acid is a major catabolite found in the culture medium. nih.govasm.org This indicates that β-oxidation of the lipoic acid side chain is a primary metabolic pathway in this organism. nih.gov The bacterium's ability to utilize a wide range of substances is due to its extensive array of enzymes, including oxidoreductases and dehydrogenases. frontiersin.org

In contrast, while Escherichia coli has a well-characterized lipoic acid metabolic model, its ability to utilize lipoic acid as a primary sulfur source is not as clear. illinois.edunormalesup.org E. coli can incorporate lipoic acid and its analogs, but its primary role in this bacterium is as a cofactor for enzyme complexes. illinois.edu Research suggests that while fatty acid degradation enzymes are likely involved in the processing of lipoic acid, the specific gene products responsible for its use as a sulfur source remain unknown. wikidoc.org E. coli is often used in heterologous complementation studies to investigate sulfur metabolism pathways from other organisms due to its inability to grow on methionine as a sole sulfur source. normalesup.org

Unidentified Gene Products and Metabolic Regulation in Sulfur Utilization

While the involvement of β-oxidation in the formation of bisnorlipoic acid is established, the complete enzymatic pathway and its regulation, particularly concerning sulfur utilization from the dithiolane ring, are not fully understood. wikidoc.org In microorganisms that can use lipoic acid as a sulfur source, it is evident that enzymes beyond the canonical fatty acid degradation pathway are required to cleave the carbon-sulfur bonds within the dithiolane ring of bisnorlipoic acid.

The identity of the gene products responsible for the catabolism of the dithiolane moiety remains an area of active research. wikidoc.org It is hypothesized that specific enzymes, possibly with novel catalytic activities, are responsible for breaking down the sulfur-containing ring structure, thereby releasing sulfur in a form that can be assimilated by the cell. The regulation of these metabolic pathways is also likely complex, responding to the availability of different carbon and sulfur sources in the environment. For instance, in P. putida, metabolism is highly dynamic and adapts to the sequential consumption of available compounds. nih.gov Further investigation is needed to identify these novel enzymes and understand the regulatory networks that govern the complete degradation of bisnorlipoic acid and the utilization of its sulfur atoms.

Antioxidant Mechanisms and Reactive Species Interactions of Bisnorlipoic Acid

Direct Scavenging of Reactive Oxygen Species (ROS)

Hypochlorous Acid (HOCl) Scavenging Capability

Bisnorlipoic acid is an effective scavenger of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammatory responses. wikipedia.orggoogle.comnih.gov Studies have shown that bisnorlipoic acid shares a similar HOCl scavenging activity with its parent compound, α-lipoic acid. nih.gov This capability is crucial in mitigating the cellular damage caused by HOCl, which includes the inactivation of key proteins like alpha-1-antiproteinase. nih.govtandfonline.com The reaction between bisnorlipoic acid and HOCl is a key aspect of its antioxidant function, helping to protect tissues from inflammatory damage. wikipedia.orggoogle.comnih.gov

The table below summarizes the relative HOCl scavenging activity of bisnorlipoic acid and related compounds.

| Compound | Relative HOCl Scavenging Activity |

| Bisnorlipoic acid | High nih.gov |

| α-Lipoic acid | High nih.govtandfonline.com |

| Tetranorlipoic acid | High nih.gov |

| Lipoic acid methyl ester | High nih.gov |

| Lipoamide | High nih.gov |

| β-Lipoic acid | Less Active nih.gov |

| Cystine | Less Active nih.gov |

Scavenging of Superoxide (B77818) and Peroxyl Radicals by Reduced Dithiol Form

The reduced, or dithiol, form of bisnorlipoic acid, known as bisnordihydrolipoic acid, is particularly effective at scavenging superoxide (O₂⁻) and peroxyl (ROO•) radicals. google.comepo.org Research on structural homologues of dihydrolipoic acid (DHLA) has revealed that derivatives with shorter hydrocarbon tails, such as bisnordihydrolipoic acid, exhibit a greater ability to quench superoxide radicals. tandfonline.com While the parent compound, α-lipoic acid, does not react significantly with superoxide radicals, its reduced form, DHLA, is an efficient scavenger of these species. nih.gov Similarly, DHLA is an effective scavenger of peroxyl radicals. nih.govsci-hub.se This suggests that the reduced dithiol form of bisnorlipoic acid is the primary contributor to its ability to neutralize these specific reactive oxygen species. google.comepo.org

The table below outlines the radical scavenging capabilities of the oxidized and reduced forms of lipoic acid and its derivatives.

| Radical Species | Oxidized Form (e.g., Bisnorlipoic Acid) | Reduced Form (e.g., Bisnordihydrolipoic Acid) |

| Superoxide (O₂⁻) | Ineffective nih.gov | Effective google.comepo.orgtandfonline.com |

| Peroxyl (ROO•) | Ineffective researchgate.net | Effective google.comepo.orgnih.gov |

| Hypochlorous Acid (HOCl) | Effective wikipedia.orggoogle.comnih.gov | Effective tandfonline.com |

Molecular Basis of Antioxidant Action

Significance of the 1,2-Dithiolane (B1197483) Ring Structure

The antioxidant activity of bisnorlipoic acid is intrinsically linked to its 1,2-dithiolane ring. physiology.orggoogle.com This five-membered ring containing a disulfide bond is conformationally strained, which enhances its reactivity towards certain oxidants like hypochlorous acid. wikipedia.org The reduction of this ring to its open-chain dithiol form, bisnordihydrolipoic acid, is what confers the ability to scavenge a wider range of free radicals. wikipedia.orggoogle.com Quantum-chemical studies have confirmed that the structural similarities between α-lipoic acid and its metabolites, including bisnorlipoic acid, are centered around this pentatomic ring in their oxidized forms. researchgate.net The integrity of the 1,2-dithiolane ring is therefore essential for the initial antioxidant actions of bisnorlipoic acid, particularly in scavenging HOCl. physiology.orggoogle.com

Mechanism of Thiolsulfinate Adduct Formation

The reaction of bisnorlipoic acid with hypochlorous acid is thought to proceed through the formation of a thiolsulfinate adduct. nih.govglenncorp.com This mechanism is favored due to the strained nature of the 1,2-dithiolane ring. wikipedia.orgnih.gov Gas chromatography/mass spectrometry (GC/MS) studies of the reaction between α-lipoic acid and HOCl have provided evidence for the formation of thiolsulfinates. nih.gov It is suggested that a similar reaction occurs with bisnorlipoic acid, where the disulfide bond is oxidized by HOCl, leading to the formation of a thiolsulfinate derivative. nih.govglenncorp.com This process effectively neutralizes the damaging potential of HOCl.

Electron-Donating Activities of Thiol (-SH) Groups in Reduced Metabolites

In the reduced form of bisnorlipoic acid (bisnordihydrolipoic acid), the antioxidant activity is primarily due to the presence of two thiol (-SH) groups. researchgate.netnih.gov These sulfhydryl groups are potent electron donors, a key characteristic of thiol-containing antioxidants like glutathione (B108866). creative-proteomics.comarborassays.comrjor.ro Quantum-chemical analyses have revealed that the thiol groups in the reduced metabolites of α-lipoic acid exhibit the greatest electron-donating activities. researchgate.netnih.gov This ability to donate electrons allows them to reduce and thereby neutralize reactive oxygen species. creative-proteomics.com The process of donating an electron stabilizes the radical, while the thiol group itself becomes oxidized, a process that can often be reversed by cellular reductase enzymes. arborassays.comlibretexts.org

Dominant Antioxidant Pathways

The antioxidant activity of bisnorlipoic acid is primarily governed by two main mechanisms: Sequential Proton Loss Electron Transfer (SPLET) and Hydrogen Atom Transfer (HAT). The prevalence of each pathway is dependent on the polarity of the environment. researchgate.netresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET) in Polar Media

In polar environments, such as water, the SPLET mechanism is the preferred pathway for the antioxidant action of bisnorlipoic acid and its parent compound, α-lipoic acid. researchgate.netresearchgate.netresearchgate.net This process involves two main steps:

Proton Loss: The antioxidant molecule first loses a proton (H+), forming an anion.

Electron Transfer: Subsequently, this anion donates an electron to a free radical, neutralizing it.

Quantum-chemical computations have shown that for α-lipoic acid and its metabolites, including bisnorlipoic acid, the proton affinity (PA) values are significantly lower in water compared to a vacuum, indicating that the SPLET mechanism is much more favorable in a polar medium. researchgate.net The lower the thermodynamic descriptors like PA and electron transfer enthalpy (ETE), the greater the antioxidant activity via the SPLET mechanism. researchgate.netnih.govfrontiersin.org

Hydrogen Atom Transfer (HAT) in Nonpolar Media and Vacuum

In nonpolar media and in a vacuum, the Hydrogen Atom Transfer (HAT) mechanism becomes the dominant antioxidant pathway for bisnorlipoic acid. researchgate.netresearchgate.netresearchgate.net The HAT mechanism is a one-step process where a hydrogen atom is directly transferred from the antioxidant to a free radical, thereby quenching the radical's reactivity. nih.govunec-jeas.com

The efficacy of the HAT mechanism is determined by the bond dissociation enthalpy (BDE) of the S-H bond in the reduced form of the molecule. researchgate.netresearchgate.net A lower BDE value signifies a weaker bond, making the hydrogen atom more easily donatable and thus indicating a higher antioxidant capacity. unec-jeas.com Computational studies have confirmed that the HAT mechanism is preferred for α-lipoic acid and its metabolites in nonpolar environments. researchgate.netresearchgate.net

Contribution to Systemic Antioxidant Defense

The ability of bisnorlipoic acid to function as an antioxidant in both polar (via SPLET) and nonpolar (via HAT) environments suggests its potential to counteract oxidative stress in various cellular compartments. researchgate.netresearchgate.net Both the oxidized and reduced forms of lipoic acid metabolites, including bisnorlipoic acid, possess radical scavenging and metal chelation abilities, further contributing to their protective effects against oxidative damage. benthamopen.com

Molecular Interactions and Biological Roles of Bisnorlipoic Acid

Influence on Endogenous Antioxidant Systems

The antioxidant capabilities of α-lipoic acid and its metabolites, including bisnorlipoic acid, are multifaceted. A key aspect of this function is their interaction with and regeneration of other endogenous antioxidants. The reduced form of ALA, dihydrolipoic acid (DHLA), possesses a low redox potential, enabling it to regenerate crucial cellular antioxidants. atamanchemicals.com Research suggests that metabolites like bisnorlipoic acid may contribute to the in vivo antioxidant effects of lipoic acid. guidetopharmacology.org

The ALA/DHLA system, to which bisnorlipoic acid contributes, supports the body's antioxidant network by:

Regenerating Glutathione (B108866): Dihydrolipoic acid can directly reduce glutathione disulfide (GSSG) back to its active thiol form, reduced glutathione (GSH). atamanchemicals.com This is critical as GSH is a primary intracellular antioxidant.

Recycling Vitamins C and E: The system can regenerate ascorbic acid (Vitamin C) from its oxidized state. In turn, Vitamin C can recycle α-tocopherol (Vitamin E) at the membrane surface. fishersci.se This synergistic relationship creates a powerful defense network against oxidative damage. fishersci.sefishersci.ca

Metal Chelating Properties and Redox Modulation

Bisnorlipoic acid exhibits metal-chelating properties, a function that is integral to its antioxidant activity. wikipedia.org Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals through Fenton-type reactions. wishartlab.com By binding to these metal ions, chelating agents prevent them from participating in these damaging redox cycles. nih.gov

| Property | Lipoic Acid / Metabolites | Mechanism & Significance |

| Metal Chelation | Lipoic acid chelates Fe²⁺ and Cu²⁺. Dihydrolipoic acid chelates Cd²⁺. Bisnorlipoic acid also possesses metal-chelating properties. fishersci.cawikipedia.org | Sequesters pro-oxidant metal ions, preventing them from catalyzing the formation of reactive oxygen species. This is a key indirect antioxidant mechanism. wishartlab.com |

| Redox Modulation | Influences the redox state of cells by regenerating antioxidants and modulating signaling pathways. fishersci.senih.gov | Helps maintain redox homeostasis, which is crucial for proper cellular function and preventing oxidative stress-induced damage. nih.gov |

Involvement in Lipid Peroxidation Processes

Lipid peroxidation is a chain reaction of oxidative degradation that affects lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. metabolomicsworkbench.org This process, initiated by free radicals, leads to membrane damage and the formation of cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can damage proteins and DNA. wishartlab.comciteab.com

The process occurs in three main stages:

Initiation: A free radical attacks a lipid, forming a lipid radical. wishartlab.com

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical, which then attacks another lipid, continuing the chain reaction. wishartlab.commetabolomicsworkbench.org

Termination: The chain reaction is halted when radicals are neutralized, often by an antioxidant. metabolomicsworkbench.org

The antioxidant properties of bisnorlipoic acid and the broader lipoic acid family allow them to interfere with this damaging cascade. By scavenging the free radicals that initiate and propagate lipid peroxidation and by regenerating other key antioxidants like Vitamin E (a primary defender against lipid peroxidation), they help protect the integrity of cellular membranes. metabolomicsworkbench.orgwikipedia.org The ability to chelate transition metals also prevents a key initiation step of lipid peroxidation. wishartlab.com

Analytical Methodologies in Bisnorlipoic Acid Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool in the analysis of bisnorlipoic acid, allowing for its separation from the parent compound and other metabolites.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/ECD) is a validated method for the simultaneous measurement of alpha-lipoic acid and its metabolites, including bisnorlipoic acid, in biological samples like human plasma and urine. nih.govnih.gov This technique offers high sensitivity, with a lower limit of quantitation reported at 1 ng/ml for alpha-lipoic acid. nih.gov In one study, after administering R-lipoic acid, bisnorlipoic acid was detected in plasma using HPLC coupled with electrochemical detection, reaching a maximum concentration of 704 ng/ml at 189 minutes. google.com

However, the quantification of bisnorlipoic acid using HPLC/ECD can present challenges. Interferences from unidentified metabolites can impair accurate measurement. nih.govresearchgate.net Despite these potential interferences, the method has been successfully applied, with bisnorlipoic acid being detected in some test samples, although concentrations were consistently low. nih.govresearchgate.net The technique is considered suitable for detecting tetranorlipoic acid, bisnorlipoic acid, lipoic acid, and dihydrolipoic acid simultaneously. google.com

Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful technique employed for the analysis of alpha-lipoic acid and its metabolites. sci-hub.se Due to the low volatility of compounds like bisnorlipoic acid, a derivatization step, such as methylation or trimethylsilylation, is necessary to make them suitable for GC analysis. nih.gov

GC/MS has been successfully used to separate bisnorlipoic acid from other components in a sample. google.com For instance, a temperature program starting at 60°C and ramping up to 288°C allowed for the separation of bisnorlipoic acid. google.com Detection is typically performed using impact ionization. google.com This method is particularly useful for quantifying lipoic acid in its protein-bound form after hydrolysis of the samples. sci-hub.se

Liquid Chromatography/Mass Spectrometry (LC/MS), particularly with electrospray ionization (ESI), has emerged as a highly sensitive and specific method for the identification and quantification of lipoic acid and its metabolites. researchgate.net LC-ESI-MS methods have been developed and validated for the analysis of these compounds in human plasma. researchgate.net

The high separation capacity of HPLC combined with the detection power of mass spectrometry makes it a preferred technique for analyzing biological samples. researchgate.netnih.gov Advanced mass spectrometers, such as an LTQ Orbitrap, have been used to identify minor metabolites like bisnorlipoic acid that might be undetectable by other methods like MALDI-TOF MS. nih.govscience.gov LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, provides excellent quantitation capabilities. researchgate.net The sensitivity of LC-MS is generally greater than that of LC-UV, especially when using MS/MS with selected ion monitoring. mdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS)

Sample Preparation and Isolation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial for accurate analysis and involves isolating the analyte of interest from the complex sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of samples prior to chromatographic analysis. scioninstruments.com This method is employed for samples containing alpha-lipoic acid and its metabolites. nih.govlodz.pl An SPE method typically involves four stages: conditioning the sorbent, retention of the analyte, washing away interferences, and eluting the analyte. scharlab.com

In addition to SPE, other techniques like liquid-liquid extraction and dispersive liquid-liquid microextraction have been utilized. nih.govlodz.pl For instance, dispersive liquid-liquid microextraction has been successfully used to extract and concentrate lipoic acid and its metabolites, including bisnorlipoic acid, from human urine. nih.gov

Challenges and Considerations in Metabolite Quantification

The quantification of bisnorlipoic acid and other metabolites is not without its challenges. A significant issue is the presence of interfering substances from the biological matrix, which can affect the accuracy of the results. nih.govresearchgate.net The low concentrations at which bisnorlipoic acid is often found and the potential for poor recovery from plasma further complicate its quantification. nih.govresearchgate.net

The inherent complexity of biological samples necessitates analytical methods with high sensitivity and selectivity. nih.gov Method optimization is critical to enhance sensitivity, accuracy, and reproducibility. nih.gov For LC-MS analysis, matrix effects due to co-eluting species can be a significant problem, which can be mitigated by optimizing the separation of metabolites. nih.gov

Applications in Pharmacokinetic Studies of Alpha-Lipoic Acid Metabolism

The analytical methodologies described are instrumental in conducting pharmacokinetic studies of alpha-lipoic acid. nih.gov These studies are essential to understand the absorption, distribution, metabolism, and excretion of ALA. nihs.go.jp By accurately measuring the concentrations of ALA and its metabolites, such as bisnorlipoic acid, over time, researchers can elucidate the metabolic pathways and kinetics. researchgate.net

Theoretical and Computational Studies on Bisnorlipoic Acid

Theoretical and computational chemistry provides a powerful lens for examining the molecular properties and behavior of compounds like bisnorlipoic acid, a key metabolite of α-lipoic acid. These in-silico methods allow for a detailed investigation of electronic structure, reactivity, and thermodynamic properties that are central to understanding its antioxidant capabilities.

Synthetic Applications and Derivative Research Involving Bisnorlipoic Acid

Utilization as a Reactant in Organic Synthesis

The chemical structure of bisnorlipoic acid provides a foundation for the synthesis of various derivatives, leveraging its dithiolane functional group and carboxylic acid handle for further chemical modifications.

Bisnorlipoic acid has been identified as a useful reactant in the design and synthesis of novel agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). impurity.com PPARγ is a ligand-activated transcription factor that plays a critical role in regulating adipogenesis, glucose metabolism, and lipid metabolism. nih.govnih.gov As such, it is a significant drug target for metabolic disorders.

Research efforts have utilized bisnorlipoic acid for the generation of dithiolane thiazolidinedione- and phenylacetic acid-based PPARγ agonists. impurity.comscispace.com The synthesis strategy typically involves modifying the carboxylic acid group of bisnorlipoic acid to link it to pharmacophores known to interact with the PPARγ receptor, such as the thiazolidinedione headgroup found in drugs like rosiglitazone. nih.govnih.gov The rationale is to combine the structural features of bisnorlipoic acid with known agonist moieties to create new chemical entities with potentially unique or improved therapeutic profiles. The dithiolane ring of bisnorlipoic acid is a key structural component in these synthetic endeavors. scispace.com

Comparative Studies with Lipoic Acid and Related Metabolites/Derivatives

To better understand the biological role and chemical properties of bisnorlipoic acid, it is often studied in comparison with its parent compound, α-lipoic acid, and other related metabolites. These studies provide insights into how structural modifications, such as chain length and oxidation state, affect its chemical behavior and biological interactions.

Like α-lipoic acid, bisnorlipoic acid exists in both an oxidized form, containing a cyclic disulfide bond, and a reduced form, known as bisnordihydrolipoic acid, which has an open chain with two sulfhydryl (thiol) groups. nih.govresearchgate.net Quantum-chemical studies have been conducted to investigate the structural and antioxidant parameter relationships of these two forms.

The oxidized form of bisnorlipoic acid features a pentatomic, nonaromatic dithiolane ring. nih.govresearchgate.netresearchgate.net In contrast, the reduced form, bisnordihydrolipoic acid, is characterized by an unbranched aliphatic chain. nih.govresearchgate.net Computational analyses have calculated various antioxidant parameters for both forms. These studies reveal that the thiol (SH) groups in the reduced form exhibit the greatest electron-donating activities. nih.govresearchgate.net Parameters such as proton affinity, bond dissociation enthalpy, and adiabatic ionization potential suggest that the preferred antioxidant mechanisms for bisnorlipoic acid and its metabolites are sequential proton loss electron transfer in polar environments and hydrogen atom transfer in a vacuum. nih.govresearchgate.net The redox couple of the oxidized and reduced forms is central to its potential antioxidant activity, similar to the lipoic acid/dihydrolipoic acid system. researchgate.netnih.gov

Table 1: Structural Comparison of Oxidized and Reduced Bisnorlipoic Acid

| Feature | Oxidized Form (Bisnorlipoic Acid) | Reduced Form (Bisnordihydrolipoic Acid) |

|---|---|---|

| Structure | Contains a cyclic disulfide (S-S) bond in a pentatomic ring. nih.govresearchgate.netresearchgate.net | Open-chain structure with two free sulfhydryl (-SH) groups. nih.govresearchgate.net |

| Key Functional Group | Disulfide Ring | Thiol Groups |

| Antioxidant Activity | Participates in redox cycling. | The thiol groups are the primary sites of electron-donating activity. nih.govresearchgate.net |

Bisnorlipoic acid is frequently evaluated alongside its structural analogues to elucidate how modifications to the carboxylic acid side chain impact its properties. Key analogues include tetranorlipoic acid and various S-methylated metabolites.

Tetranorlipoic Acid: This analogue is a metabolite of α-lipoic acid formed through β-oxidation, with a carboxylic acid side chain that is four carbons shorter than lipoic acid and two carbons shorter than bisnorlipoic acid. nih.govnatural-necessity.com Quantum-chemical studies comparing bisnorlipoic acid and tetranorlipoic acid have found similarities in their fundamental structures (a pentatomic ring in the oxidized form and an open chain in the reduced form) and antioxidant mechanisms. nih.govresearchgate.net However, their interaction with biological systems can differ. For instance, in studies with the mammalian pyruvate (B1213749) dehydrogenase complex, both RS-bisnorlipoic acid and RS-tetranorlipoic acid were found to be poor substrates but were able to bind to and inhibit the enzyme with an affinity similar to that of S-lipoic acid. nih.gov

2,4-Bismethylthio-butanoic Acid (BMTBA): BMTBA is another metabolite of α-lipoic acid. natural-necessity.comuj.edu.pl Unlike bisnorlipoic acid, which retains the dithiolane ring, BMTBA is an S-methylated, open-chain derivative. uj.edu.plresearchgate.net Comparative studies have explored the distinct biological activities of these different metabolite types. For example, research into the anti-inflammatory properties of lipoic acid derivatives demonstrated that BMTBA could significantly inhibit early vascular permeability in an animal model of inflammation. uj.edu.plresearchgate.net These findings highlight that metabolites like BMTBA, while structurally different from bisnorlipoic acid, possess their own distinct biological activities. uj.edu.pl

Table 2: Research Findings on Bisnorlipoic Acid and Its Analogues

| Compound | Key Research Finding | Reference(s) |

|---|---|---|

| Bisnorlipoic Acid | A metabolite of α-lipoic acid via β-oxidation. natural-necessity.com Used as a reactant for synthesizing PPARγ agonists. impurity.comscispace.com A poor substrate but an inhibitor of the pyruvate dehydrogenase complex. nih.gov | impurity.com, nih.gov, natural-necessity.com, scispace.com |

| Tetranorlipoic Acid | A further β-oxidation metabolite of α-lipoic acid. natural-necessity.com Also a poor substrate and inhibitor of the pyruvate dehydrogenase complex. nih.gov Its antioxidant properties have been computationally modeled alongside bisnorlipoic acid. nih.govresearchgate.net | nih.gov, researchgate.net, nih.gov, natural-necessity.com |

| 2,4-Bismethylthio-butanoic Acid (BMTBA) | A minor S-methylated metabolite of α-lipoic acid. natural-necessity.com Demonstrates in vivo anti-inflammatory activity. uj.edu.plresearchgate.net | uj.edu.pl, natural-necessity.com, researchgate.net |

Future Research Directions for Bisnorlipoic Acid

Elucidation of Novel Metabolic Pathways and Fates

The primary known metabolic route leading to bisnorlipoic acid is the β-oxidation of alpha-lipoic acid's pentanoic acid side chain. researchgate.net However, the complete metabolic journey of bisnorlipoic acid after its formation is not well understood. Future research should aim to uncover whether bisnorlipoic acid is a terminal excretion product or an intermediate for further biochemical transformations.

Key research questions include:

Further Oxidation: Does bisnorlipoic acid undergo additional rounds of β-oxidation? Investigating the potential for its conversion to tetranorlipoic acid and other shorter-chain metabolites is a logical next step.

Conjugation Pathways: The metabolism of ALA can involve conjugation with glycine, which competes with β-oxidation. researchgate.net It is crucial to determine if bisnorlipoic acid itself can be a substrate for conjugation with amino acids (like glycine, taurine, or glutamic acid) or glucuronic acid, which are common phase II biotransformation reactions that facilitate excretion. nih.gov

Ring Modification and Methylation: After the dithiolane ring of ALA metabolites is reduced, subsequent S-methylation can occur. researchgate.net Research is needed to clarify the extent to which bisnorlipoic acid's dithiolane ring is reduced and if it serves as a substrate for S-methylation, potentially leading to the formation of methyl sulfide (B99878) or sulfoxide (B87167) derivatives, which have been identified for other ALA metabolites. researchgate.net

A comprehensive understanding of these pathways is essential for a complete picture of ALA metabolism and the ultimate fate of its derivatives in biological systems.

Identification of Specific Enzymatic Systems for its Biotransformation and Utilization

The biotransformation of foreign compounds (xenobiotics) and their metabolites is orchestrated by a suite of specialized enzymes, primarily categorized into Phase I, II, and III systems. wikipedia.org While the β-oxidation that produces bisnorlipoic acid occurs in the mitochondria, the specific enzymes that subsequently act upon bisnorlipoic acid are unknown. researchgate.net

Future research should focus on:

Identifying Phase I Enzymes: Phase I reactions, often catalyzed by the cytochrome P450 (CYP) family of enzymes, introduce or expose polar functional groups. nih.gov Studies are required to screen for specific CYP isozymes that may hydroxylate or otherwise modify bisnorlipoic acid.

Characterizing Phase II Transferases: Phase II reactions involve the conjugation of metabolites with endogenous molecules to increase water solubility for excretion. nih.gov Identifying the specific UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or glutathione (B108866) S-transferases (GSTs) that recognize bisnorlipoic acid as a substrate is a critical research gap.

Investigating Ligation and Utilization: Lipoate-protein ligases are known to attach lipoic acid to enzymes where it functions as a cofactor. illinois.edu It would be valuable to investigate if bisnorlipoic acid can be utilized in a similar manner or if it interacts with these or other ligases, potentially acting as a competitive inhibitor.

The table below outlines the potential classes of enzymes that warrant investigation for their role in bisnorlipoic acid metabolism.

| Phase | Enzyme Class | Potential Reaction | Location |

| Phase I | Cytochrome P450 (CYP) Oxidases | Hydroxylation, Oxidation | Endoplasmic Reticulum |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Endoplasmic Reticulum |

| Phase II | Sulfotransferases (SULTs) | Sulfation | Cytosol |

| Phase II | Glutathione S-transferases (GSTs) | Glutathione Conjugation | Cytosol, Mitochondria |

| Phase II | Methyltransferases | S-methylation (of reduced form) | Cytosol |

Comprehensive Characterization of its Distinct Biological Signaling Roles

Alpha-lipoic acid is recognized not just as an antioxidant but also as a modulator of various signaling pathways, influencing transcription factors like NRF2 and NF-κB. illinois.eduresearchgate.net Whether bisnorlipoic acid shares these capabilities or possesses its own distinct signaling functions is a pivotal question. Its shorter fatty acid chain could alter its solubility, membrane permeability, and interaction with protein targets, potentially leading to a unique biological activity profile.

Key areas for future investigation include:

Receptor Interaction: Determining if bisnorlipoic acid can bind to and activate or inhibit cell surface or nuclear receptors.

Modulation of Kinase Cascades: Assessing its impact on major signaling pathways such as MAP kinase (MAPK), PI3K/Akt, and AMPK, which are known to be influenced by cellular metabolic and redox status.

Gene Expression Profiling: Utilizing transcriptomics to compare the global gene expression changes induced by bisnorlipoic acid versus alpha-lipoic acid. This could reveal unique regulatory functions and downstream effects. For instance, studies on other lipid mediators like phosphatidic acid show that they can act within the nucleus to regulate transcription. nih.gov

Characterizing these potential signaling roles will clarify whether bisnorlipoic acid is merely an inactive metabolite or an active biomolecule with its own physiological relevance.

Advanced Computational Modeling for Predicting Biological Activities and Structure-Function Relationships

Computational modeling provides powerful tools to predict molecular properties and guide experimental research. mghpcc.org While initial quantum-chemical computations have been used to compare the antioxidant parameters of ALA and its metabolites, including bisnorlipoic acid, the application of more advanced modeling is a promising frontier. researchgate.net

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of bisnorlipoic acid (and related metabolites) and their biological activities. mdpi.com This can help predict the potency of un-tested derivatives and identify key structural features for specific functions.

Molecular Docking and Dynamics Simulations: Simulating the interaction of bisnorlipoic acid with the active sites of key enzymes (e.g., CYPs, kinases, transcription factors) can predict binding affinities and modes of interaction. researchgate.net Molecular dynamics can further reveal the stability of these interactions and any conformational changes induced in the target protein. mghpcc.org

Predicting Reactivity and Metabolic Fate: Methods like Density Functional Theory (DFT) can be used to calculate parameters such as HOMO-LUMO energy gaps, which indicate chemical reactivity and potential sites for metabolic attack. researchgate.net This can help prioritize experimental studies aimed at identifying metabolic pathways.

These computational approaches can significantly accelerate the discovery of novel biological functions for bisnorlipoic acid and provide a rational basis for understanding its structure-function relationships. nih.gov

常见问题

Q. What experimental models are most suitable for investigating bisnorlipoic acid’s antioxidant mechanisms?

Methodological Answer:

- In vitro assays : Use radical scavenging assays (e.g., DPPH, ABTS) to quantify antioxidant capacity under controlled pH and solvent conditions. Include comparisons with reduced (dithiol) and oxidized (disulfide) forms to assess redox-dependent activity .

- Computational models : Employ quantum-chemical methods (DFT/B3LYP or MP2) to calculate bond dissociation energies (BDEs) of S–H and S–S bonds, which predict radical scavenging efficiency. Solvent effects (e.g., water vs. vacuum) must be modeled to reconcile discrepancies between theoretical and experimental data .

Q. How can bisnorlipoic acid’s molecular structure be characterized to validate its redox activity?

Methodological Answer:

- Spectroscopic techniques : Use NMR (¹H/¹³C) and FT-IR to confirm thiol/disulfide functional groups. X-ray crystallography resolves spatial configurations of oxidized/reduced forms .

- Chromatographic separation : Pair HPLC with electrochemical detection to differentiate bisnorlipoic acid from metabolites like tetranorlipoic acid during redox cycling experiments .

Q. What are the key considerations for designing dose-response studies of bisnorlipoic acid in cellular models?

Methodological Answer:

- Cell viability assays : Pre-screen cytotoxicity using MTT or resazurin assays across a logarithmic concentration range (e.g., 1–100 μM).

- Oxidative stress markers : Quantify ROS suppression via fluorogenic probes (e.g., DCFH-DA) while controlling for auto-oxidation artifacts. Normalize data to endogenous antioxidants (e.g., glutathione) .

Advanced Research Questions

Q. How can contradictions in reported antioxidant efficacy of bisnorlipoic acid across studies be resolved?

Methodological Answer:

- Contextual analysis : Compare experimental conditions (e.g., solvent polarity, pH, temperature). For example, BDE values for bisnorlipoic acid increase by ~10 kcal/mol in aqueous vs. vacuum environments, altering radical scavenging kinetics .

- In vivo vs. in vitro reconciliation : Use knockout models (e.g., Nrf2⁻/⁻ mice) to isolate bisnorlipoic acid’s direct effects from endogenous antioxidant pathways. Pair with LC-MS/MS to measure tissue-specific bioavailability .

Q. What computational strategies optimize the prediction of bisnorlipoic acid’s metabolite interactions?

Methodological Answer:

- Molecular docking : Simulate binding affinities with redox-sensitive targets (e.g., Keap1, NF-κB) using software like AutoDock Vina. Validate with mutagenesis studies on critical cysteine residues .

- Metabolomic integration : Combine DFT-derived reactivity indices with untargeted lipidomics data to map metabolic pathways. Multivariate analysis (e.g., PCA) identifies co-regulated metabolites in liver or neuronal tissues .

Q. How can synthesis protocols for bisnorlipoic acid derivatives be optimized for reproducibility?

Methodological Answer:

- Stepwise characterization : Document each synthetic intermediate via LC-MS and elemental analysis. For β-oxidation metabolites, use preparative TLC with iodine vapor staining to isolate disulfide derivatives .

- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with eutectic mixtures or microwave-assisted synthesis to enhance yield and reduce byproducts .

Q. What statistical frameworks are recommended for analyzing dose-dependent neuroprotective effects of bisnorlipoic acid?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values for synaptic marker recovery in neurodegenerative models.

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity in animal strains or injury paradigms (e.g., TBI vs. Parkinson’s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。